![molecular formula C56H32N8S4Zn B1256711 zinc;6,15,24,33-tetrakis(phenylsulfanyl)-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B1256711.png)
zinc;6,15,24,33-tetrakis(phenylsulfanyl)-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Zinc 2,9,16,23-tetrakis(phenylthio)-29H typically involves the cyclotetramerization of phthalonitrile derivatives in the presence of a zinc salt. The reaction conditions often include high temperatures and the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The phenylthio substituents are introduced through nucleophilic substitution reactions, where thiophenol reacts with the phthalonitrile precursor .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings .
化学反応の分析
Types of Reactions: Zinc 2,9,16,23-tetrakis(phenylthio)-29H undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylthio groups to thiol groups.
Substitution: The phenylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phthalocyanines depending on the nucleophile used.
科学的研究の応用
Chemistry: Zinc 2,9,16,23-tetrakis(phenylthio)-29H is used as a photosensitizer in photodynamic therapy (PDT) due to its ability to generate reactive oxygen species upon light irradiation. It is also employed in the development of organic photovoltaic cells and sensors .
Biology and Medicine: In biological research, this compound is studied for its antimicrobial properties, particularly against fungal pathogens like Candida albicans. Its ability to produce singlet oxygen makes it a potential candidate for antimicrobial photodynamic therapy .
Industry: In industrial applications, Zinc 2,9,16,23-tetrakis(phenylthio)-29H is used in the production of dyes and pigments. Its stability and vibrant color make it suitable for use in inks, coatings, and plastics .
作用機序
The primary mechanism by which Zinc 2,9,16,23-tetrakis(phenylthio)-29H exerts its effects is through the generation of reactive oxygen species (ROS) upon light irradiation. The compound absorbs light and undergoes a photochemical reaction to produce singlet oxygen and other ROS. These reactive species can damage cellular components, leading to cell death in microbial cells or cancer cells .
Molecular Targets and Pathways:
Singlet Oxygen Production: The compound’s photophysical properties enable it to produce singlet oxygen, which can oxidize cellular components.
Cellular Damage: The generated ROS can damage proteins, lipids, and nucleic acids, leading to cell death.
類似化合物との比較
- Zinc 2,9,16,23-tetrakis(methoxy)phthalocyanine
- Zinc 2,9,16,23-tetrakis(benzylmercapto)phthalocyanine
- Zinc 2,9,16,23-tetrakis(4-(N-methylpyridyloxy))phthalocyanine
Uniqueness: Zinc 2,9,16,23-tetrakis(phenylthio)-29H is unique due to its phenylthio substituents, which enhance its photophysical properties and make it more effective in generating ROS compared to its methoxy or benzylmercapto counterparts. This makes it particularly suitable for applications in photodynamic therapy and antimicrobial treatments .
特性
分子式 |
C56H32N8S4Zn |
|---|---|
分子量 |
1010.6 g/mol |
IUPAC名 |
zinc;6,15,24,33-tetrakis(phenylsulfanyl)-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C56H32N8S4.Zn/c1-5-13-33(14-6-1)65-37-21-25-41-45(29-37)53-57-49(41)62-54-47-31-39(67-35-17-9-3-10-18-35)23-27-43(47)51(59-54)64-56-48-32-40(68-36-19-11-4-12-20-36)24-28-44(48)52(60-56)63-55-46-30-38(66-34-15-7-2-8-16-34)22-26-42(46)50(58-55)61-53;/h1-32H;/q-2;+2 |
InChIキー |
TYBZPNGCDRXAEL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SC2=CC3=C(C=C2)C4=NC5=NC(=NC6=C7C=C(C=CC7=C([N-]6)N=C8C9=C(C=CC(=C9)SC1=CC=CC=C1)C(=N8)N=C3[N-]4)SC1=CC=CC=C1)C1=C5C=C(C=C1)SC1=CC=CC=C1.[Zn+2] |
同義語 |
zinc 2,9,16,23-tetrakis(phenylthio)-29H,31H-phthalocyanine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3,4,5-trimethoxyphenyl)-carbonyl]-1H-indazole-5-amine](/img/structure/B1256628.png)
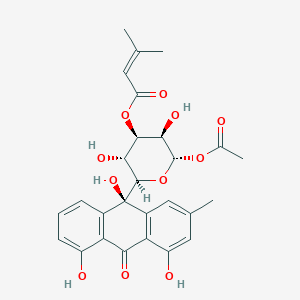
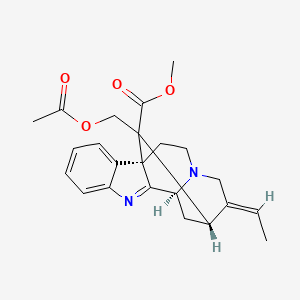
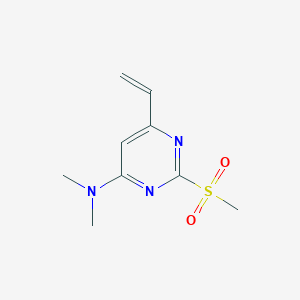
![(+)-N-[(1S,4R,5R,7S)-5-(3-hydroxyphenyl)-4-methyl-2-(3-phenylpropyl)-2-azabicyclo[3.3.1]non-7-yl]-2-methyl-2-phenylpropanamide](/img/structure/B1256635.png)
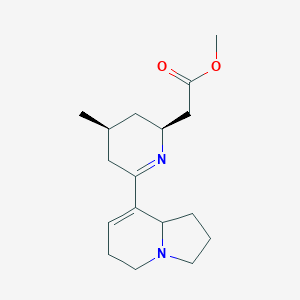
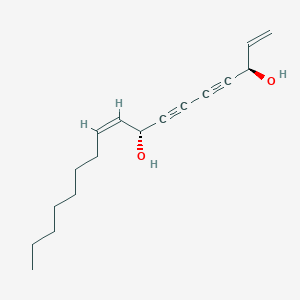
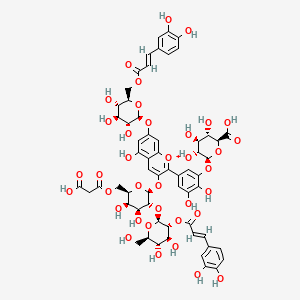
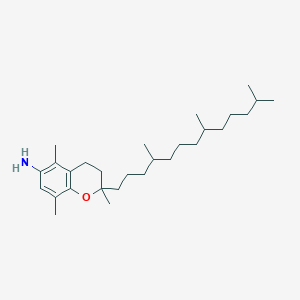
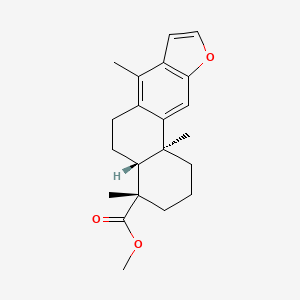
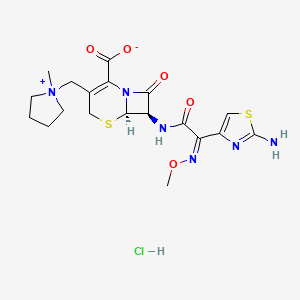
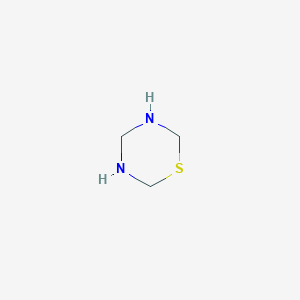
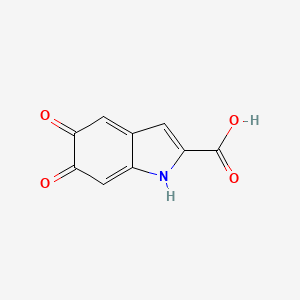
![4-[(1S,2R,17R,19R)-12-Hydroxy-8,8,20,20-tetramethyl-5-(3-methylbut-2-enyl)-14,22-dioxo-3,7,21-trioxahexacyclo[15.4.1.0<2,15>.0<2,19>.0<4,13>.0<6,11>]docosa-4(13),5,9,11,15-pentaenyl](2Z)-2-methylbut-2-enoic acid](/img/structure/B1256651.png)
